(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Description

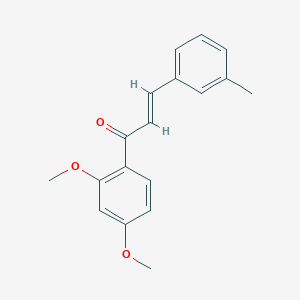

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dimethoxyphenyl group at the ketone position and a 3-methylphenyl substituent at the propenone terminus (Fig. 1). The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone preparation involving base-catalyzed aldol reaction between acetophenone derivatives and substituted benzaldehydes . With a molecular weight of 298.34 g/mol and a purity of ≥95%, it is primarily utilized in research settings for exploring structure-activity relationships in medicinal chemistry and materials science .

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-5-4-6-14(11-13)7-10-17(19)16-9-8-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWJYAVCWGKKPN-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their role in various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 1036383-35-3

- Density : 1.111 g/cm³

- Boiling Point : 444.4°C at 760 mmHg

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound.

Case Study: Melanoma Cells

A study investigated the effects of a similar chalcone on melanoma cells, demonstrating significant antiproliferative effects through mechanisms such as:

- Cell Cycle Arrest : The compound caused G2/M phase arrest by modulating proteins like cyclin B1 and p21, leading to inhibited cell proliferation .

- Induction of Apoptosis : The compound increased the Bax/Bcl-xL ratio and cytochrome c release, activating caspases 3/7, which are critical for apoptosis .

| Biological Mechanism | Observations |

|---|---|

| Cell Cycle Arrest | G2/M phase arrest observed in treated cells |

| Apoptosis Induction | Increased caspase activity and mitochondrial dysfunction |

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Mechanism of Action :

The compound has been shown to downregulate NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

Chalcones exhibit antimicrobial properties against various pathogens. A study reported that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Inhibition of growth |

| Gram-negative Bacteria | Reduced viability |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcones

Antimalarial Activity

Methoxy-substituted chalcones demonstrate moderate inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR). The target compound’s 2,4-dimethoxy groups may enhance electrostatic interactions with the enzyme’s active site, similar to (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition), though lacking the amino group critical for higher activity (~50%) .

Antioxidant and Antimicrobial Properties

In DPPH radical scavenging assays, (2E)-1-(biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (C8) showed superior activity (↓TBARS levels) compared to the target compound, likely due to additional methoxy groups improving electron donation . For antibacterial activity, (2E)-3-(Acridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4e) exhibited MIC values of 0.78 µM against E. coli, outperforming the target compound, which lacks the acridine moiety’s DNA intercalation capability .

Electronic and Nonlinear Optical (NLO) Properties

Chalcones with electron-donating (e.g., OCH3) and electron-withdrawing (e.g., NO2) groups exhibit tunable NLO responses. The target compound’s 3-methylphenyl group provides steric hindrance, reducing hyperpolarizability (β) compared to (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (β = 2.77 × 10⁻³⁰ esu), where the nitro group enhances charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.